molecular formula C8H5ClN2O B1347136 3-Chloroquinoxalin-2-ol CAS No. 35676-70-1

3-Chloroquinoxalin-2-ol

Cat. No. B1347136
CAS RN: 35676-70-1
M. Wt: 180.59 g/mol
InChI Key: LTHQFFWUHBKRGG-UHFFFAOYSA-N
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Patent
US08236807B2

Procedure details

The quinoxalin-2-one of the present example is prepared with phenyl-1,2-diamine and oxalic acid via the method described in Example 12 to afford the 1,4-Dihydro quinoxaline-2,3-dione. The 1,4-Dihydro quinoxaline-2,3-dione is then treated with SOCl2 in 2.5% DMF:toluene, heated to 130° C., stirred for 2 h, filtered and concentrated to afford the 3-chloro-1H-quinoxalin-2-one in crude form.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][C:3](=[O:11])[C:2]1=O.O=S(Cl)[Cl:15].C1(C)C=CC=CC=1>CN(C=O)C>[Cl:15][C:2]1[C:3](=[O:11])[NH:4][C:5]2[C:10]([N:1]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(C(NC2=CC=CC=C12)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(NC2=CC=CC=C2N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.